molecular formula C18H17NO4S3 B2801004 N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 2379996-75-3

N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B2801004
CAS No.: 2379996-75-3
M. Wt: 407.52
InChI Key: TWDYIGHZAYRMAG-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a complex organic compound that features a unique combination of bithiophene and benzodioxepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting with the preparation of the bithiophene and benzodioxepine intermediates. The key steps include:

    Formation of Bithiophene Intermediate: This involves the coupling of thiophene units under conditions such as palladium-catalyzed cross-coupling reactions.

    Synthesis of Benzodioxepine Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of Intermediates: The final step involves the coupling of the bithiophene and benzodioxepine intermediates, followed by sulfonamide formation using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-({[3,3’-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide
  • N-({[3,3’-bithiophene]-5-yl}methyl)-2-ethoxybenzamide
  • N-({[3,3’-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-sulfonamide

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide stands out due to its unique combination of bithiophene and benzodioxepine structures, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.

Properties

IUPAC Name

N-[(4-thiophen-3-ylthiophen-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S3/c20-26(21,16-2-3-17-18(9-16)23-6-1-5-22-17)19-10-15-8-14(12-25-15)13-4-7-24-11-13/h2-4,7-9,11-12,19H,1,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDYIGHZAYRMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC(=CS3)C4=CSC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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